N-{[4-(butan-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide
Description
The compound N-{[4-(butan-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide features a thiophene-2-carboxamide core modified with a carbamothioyl group linked to a 4-(butan-2-yl)phenyl substituent. Below, we systematically compare its likely characteristics with similar compounds, leveraging synthesis protocols, physicochemical data, and functional group trends from peer-reviewed studies.
Properties
IUPAC Name |
N-[(4-butan-2-ylphenyl)carbamothioyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS2/c1-3-11(2)12-6-8-13(9-7-12)17-16(20)18-15(19)14-5-4-10-21-14/h4-11H,3H2,1-2H3,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPODGOYZBLQPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(butan-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide typically involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation . One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents, is also a significant synthetic method for thiophene derivatives .
Industrial Production Methods
Industrial production methods for thiophene derivatives, including this compound, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(butan-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .
Scientific Research Applications
N-{[4-(butan-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-{[4-(butan-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, thiophene derivatives are known to interact with voltage-gated sodium channels, which can influence cellular signaling and function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound’s carbamothioyl group and 4-(butan-2-yl)phenyl substituent distinguish it from analogs. Key comparisons include:
(a) Thiophene-2-Carboxamide Derivatives (T-IV Series)
describes compounds such as N-(4-cinnamoylphenyl)thiophene-2-carboxamide (T-IV-F) and N-(4-(3-(2-nitrophenyl)acryloyl)phenyl)thiophene-2-carboxamide (T-IV-H) . These feature acryloyl or nitro-substituted aryl groups instead of the carbamothioyl-4-(butan-2-yl)phenyl moiety.
- The branched butan-2-yl group may impart greater lipophilicity than nitro or hydroxyl substituents in T-IV-C or T-IV-H .
(b) Carbamothioyl-Benzamide Derivatives
–4 report compounds like N-((4-((2,4-dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)thiophene-2-carboxamide (Compound 7j). These analogs incorporate imidazolidinone or sulfonamide moieties alongside the carbamothioyl-thiophene backbone.
- Key Similarities :
(c) Piperidine-Linked Thiophene Carboxamides
highlights compounds like N-(4-chlorophenyl)-5-(3-(piperidin-4-yloxy)phenyl)thiophene-2-carboxamide (54) , which integrate piperidine and halogenated aryl groups.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Predicted based on branched alkyl and carbamothioyl group effects.
Biological Activity
N-{[4-(butan-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article discusses the biological activity of this compound, synthesizing findings from various studies and presenting relevant data in a structured format.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C15H17N3OS2
- Molecular Weight : 317.44 g/mol
- IUPAC Name : this compound
This compound features a thiophene ring, which is known for its aromatic properties, enhancing its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including this compound. Research indicates that these compounds can mimic the action of Combretastatin A-4 (CA-4), a well-known anticancer agent.
Case Study: In Vitro Studies
A study published in PMC examined various thiophene carboxamide derivatives for their activity against Hep3B cancer cell lines. The results showed significant inhibitory effects, with some derivatives demonstrating IC50 values as low as 5.46 µM, indicating potent anticancer activity. The mechanism involved disruption of tubulin polymerization, similar to CA-4's action .
Antimicrobial Activity
The antimicrobial properties of thiophene derivatives have also been investigated. A recent synthesis study reported that certain derivatives exhibited antifungal activity against multidrug-resistant strains. For instance, compounds with specific substitutions showed minimal inhibitory concentrations (MIC) ranging from 8–32 µg/mL against various fungal pathogens .
Summary of Biological Activities
| Activity Type | IC50/MIC Values | Target | Reference |
|---|---|---|---|
| Anticancer | 5.46 µM (Hep3B) | Hepatocellular carcinoma | |
| Antifungal | 8–32 µg/mL | Multidrug-resistant fungi |
The proposed mechanism for the anticancer activity involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This is critical for preventing cancer cell proliferation and inducing apoptosis in malignant cells. The thiophene moiety enhances binding affinity to the colchicine site on tubulin, facilitating these effects .
Q & A
Basic: What are the common synthetic routes for preparing N-{[4-(butan-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide?
The synthesis typically involves multi-step reactions starting with thiophene-2-carboxylic acid derivatives. A general approach includes:
Activation of the carboxylic acid using reagents like thionyl chloride (SOCl₂) to form thiophene-2-carbonyl chloride.
Coupling with a substituted phenylamine : Reacting the acyl chloride with 4-(butan-2-yl)phenylthiourea under basic conditions (e.g., pyridine or triethylamine) to form the carbamothioyl linkage.
Purification : Column chromatography or recrystallization to isolate the product.
Key factors include controlling reaction stoichiometry and avoiding hydrolysis of the thiourea group. For analogs, yields are often optimized by adjusting solvent polarity (e.g., acetonitrile or DMF) and reaction time .
Advanced: How can researchers optimize the synthesis yield of this compound when scaling up for in vivo studies?
Scaling up requires addressing:
- Solvent selection : High-boiling solvents (e.g., DMF) improve solubility but may complicate purification. Alternatives like acetonitrile (used in ) balance reactivity and ease of removal.
- Catalyst use : Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., HATU) can accelerate amide bond formation.
- Temperature control : Reflux conditions (e.g., 80–100°C) enhance reaction rates but must avoid thermal degradation of the thiourea group.
- In-line monitoring : Techniques like TLC or HPLC ensure intermediate purity before proceeding to subsequent steps .
Basic: What biological activities have been reported for structurally similar thiophene-carboxamide derivatives?
Analogous compounds exhibit:
| Activity | Structural Feature Responsible | Example Compound (Reference) |
|---|---|---|
| Antimicrobial | Thiophene ring + halogen substitution | N-(4-chlorobenzyl)-thiophene-2-carboxamide |
| Anticancer | Furan/oxadiazole heterocycles | N-[4-(4-methoxyphenyl)-oxadiazol-3-yl]thiophene-2-carboxamide |
| Anti-inflammatory | Piperazine/pyrrolidine substituents | N-((1-(4-fluorophenyl)pyrrolidin-3-yl)methyl)thiophene-2-carboxamide |
Advanced: How can researchers resolve contradictions in reported biological activities across studies?
Contradictions often arise from:
- Structural variations : Minor substituent changes (e.g., methoxy vs. fluorine) alter binding affinity. For example, 4-fluorophenyl analogs in showed stronger enzyme inhibition than methoxy-substituted versions.
- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times affect IC₅₀ values.
- Data normalization : Control for batch-to-batch compound purity using HPLC and NMR .
Methodological recommendation : Perform side-by-side comparisons of analogs under standardized assay protocols.
Basic: What analytical techniques are critical for confirming the structure of this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms the thiophene ring (δ 6.8–7.5 ppm for aromatic protons) and carbamothioyl group (δ 9–10 ppm for NH protons).
- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ for C₁₆H₁₉N₂OS₂).
- X-ray crystallography : Resolves dihedral angles between the thiophene and phenyl rings, critical for understanding conformational stability (see SHELX refinement in ).
Advanced: How can computational methods enhance the study of this compound’s mechanism of action?
- Molecular docking : Predict binding modes to targets like kinases or bacterial enzymes. For example, furan-containing analogs in showed strong docking scores with EGFR tyrosine kinase.
- QSAR modeling : Correlate substituent electronegativity (e.g., Cl vs. F) with bioactivity using descriptors like logP and polar surface area.
- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales to prioritize analogs for synthesis .
Basic: What are the key challenges in characterizing the thiourea functional group in this compound?
- Hydrolysis sensitivity : The C=S bond is prone to oxidation or hydrolysis under acidic/alkaline conditions. Work under inert atmospheres (N₂/Ar) and avoid aqueous workup when possible.
- Crystallization issues : Thiourea derivatives often form polymorphs. Use mixed solvents (e.g., ethanol/water) for controlled crystallization .
Advanced: How can researchers design SAR studies to improve this compound’s pharmacokinetic profile?
Focus on:
- Bioisosteric replacement : Swap the butan-2-yl group with cyclopropyl or tert-butyl to enhance metabolic stability.
- Prodrug strategies : Introduce ester moieties to improve oral bioavailability (e.g., ’s pyrimidine-based analogs with rapid clearance).
- Plasma protein binding assays : Measure % bound to albumin to predict free drug concentration .
Basic: What safety considerations are critical when handling this compound?
- Toxicity : Thioureas are associated with genotoxicity in mammalian cells (). Use PPE and adhere to fume hood protocols.
- Waste disposal : Neutralize reaction byproducts (e.g., H₂S) with oxidizing agents before disposal .
Advanced: How can crystallography data (e.g., SHELX-refined structures) inform formulation development?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
